Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-
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Overview
Description
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability. The compound is characterized by the presence of two ethanediimidoyl groups and two 2,6-bis(1-methylethyl)phenyl groups, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of ethanediimidoyl chloride with 2,6-bis(1-methylethyl)phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound is often used in coupling reactions, such as the formation of N-heterocyclic carbene catalysts.
Common Reagents and Conditions
Common reagents used in reactions with ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- include palladium acetate, aryl boronic acids, and various nucleophiles. The reactions are typically carried out under inert conditions, with controlled temperature and pressure to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the formation of N-heterocyclic carbene catalysts is a common outcome .
Scientific Research Applications
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metals, which can then participate in catalytic reactions. The presence of the 2,6-bis(1-methylethyl)phenyl groups enhances its stability and reactivity, making it an effective catalyst in various chemical processes .
Comparison with Similar Compounds
Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is also used in the formation of N-heterocyclic carbene catalysts and shares similar reactivity and stability.
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Another related compound with similar applications in organic synthesis.
The uniqueness of ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]- lies in its specific structure, which provides enhanced stability and reactivity compared to other similar compounds .
Properties
CAS No. |
167966-57-6 |
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Molecular Formula |
C26H34Cl2N2 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]ethanediimidoyl dichloride |
InChI |
InChI=1S/C26H34Cl2N2/c1-15(2)19-11-9-12-20(16(3)4)23(19)29-25(27)26(28)30-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3 |
InChI Key |
DZEFONBQNQWQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C(=NC2=C(C=CC=C2C(C)C)C(C)C)Cl)Cl |
Origin of Product |
United States |
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